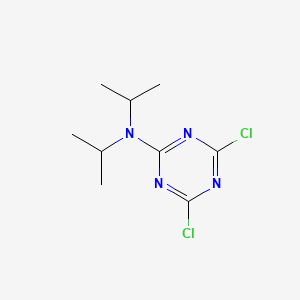
4,6-Dichloro-N,N-di(propan-2-yl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-N,N-di(propan-2-yl)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two chlorine atoms and two isopropyl groups attached to the triazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-N,N-di(propan-2-yl)-1,3,5-triazin-2-amine typically involves the chlorination of a triazine precursor followed by the introduction of isopropyl groups. Common reagents used in the synthesis include chlorine gas, isopropylamine, and various solvents such as dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. The use of continuous flow reactors and automated systems can enhance efficiency and safety. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-N,N-di(propan-2-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution with hydroxyl groups can yield hydroxy-triazines, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
4,6-Dichloro-N,N-di(propan-2-yl)-1,3,5-triazin-2-amine has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other triazine derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or herbicidal properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antiviral activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-N,N-di(propan-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine structure.
Simazine: Another herbicide with comparable properties.
Cyanuric Chloride: A triazine compound used as an intermediate in chemical synthesis.
Uniqueness
4,6-Dichloro-N,N-di(propan-2-yl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine and isopropyl groups may enhance its reactivity and specificity in various applications.
Propiedades
Número CAS |
39200-54-9 |
|---|---|
Fórmula molecular |
C9H14Cl2N4 |
Peso molecular |
249.14 g/mol |
Nombre IUPAC |
4,6-dichloro-N,N-di(propan-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H14Cl2N4/c1-5(2)15(6(3)4)9-13-7(10)12-8(11)14-9/h5-6H,1-4H3 |
Clave InChI |
INMRJUGWMTWQCB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C1=NC(=NC(=N1)Cl)Cl)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14671438.png)
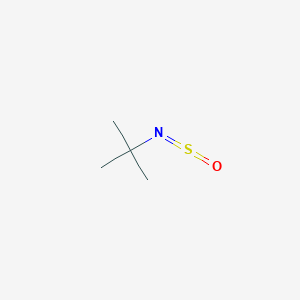
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxypropyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14671448.png)



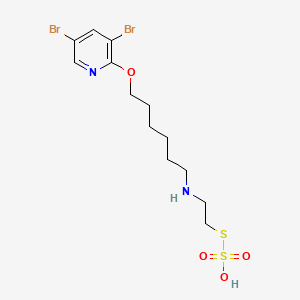

![3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene](/img/structure/B14671476.png)
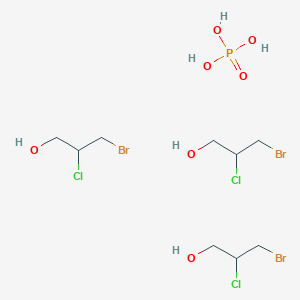
![2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14671508.png)
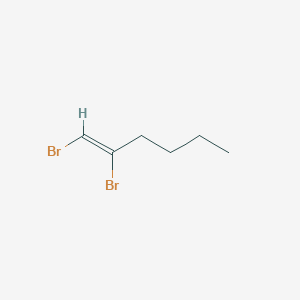

![6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B14671531.png)
